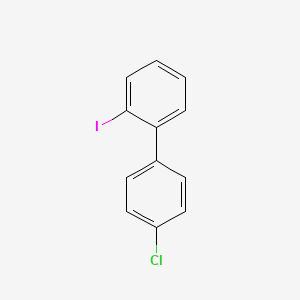
4'-Chloro-2-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one phenyl ring is substituted with a chlorine atom at the 4’ position and an iodine atom at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 4-chlorobiphenyl using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 4’-Chloro-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions include various substituted biphenyls, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4’-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of halogenated biphenyls’ effects on biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism by which 4’-Chloro-2-iodo-1,1’-biphenyl exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context .
Comparación Con Compuestos Similares
4-Iodobiphenyl: Similar structure but lacks the chlorine substitution.
4-Chlorobiphenyl: Similar structure but lacks the iodine substitution.
4-Bromobiphenyl: Contains a bromine atom instead of iodine.
Uniqueness: 4’-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual substitution allows for more versatile applications in synthesis and research .
Propiedades
Fórmula molecular |
C12H8ClI |
|---|---|
Peso molecular |
314.55 g/mol |
Nombre IUPAC |
1-chloro-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8ClI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Clave InChI |
OKTXKHIBWCLLSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
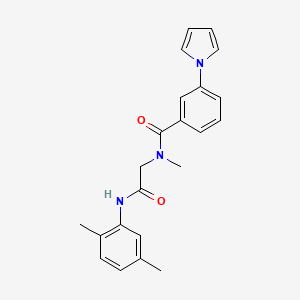
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
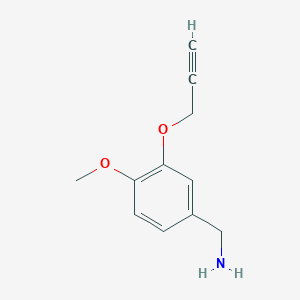
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
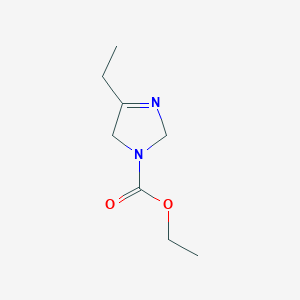

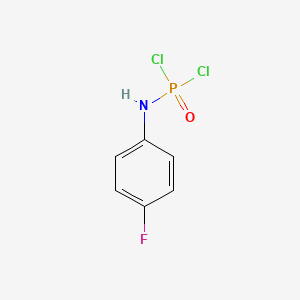
![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)
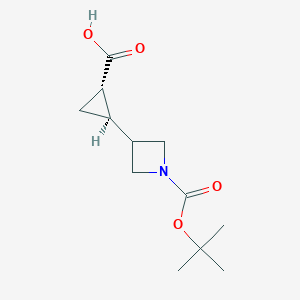
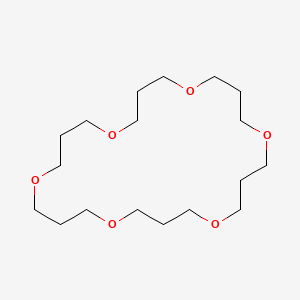
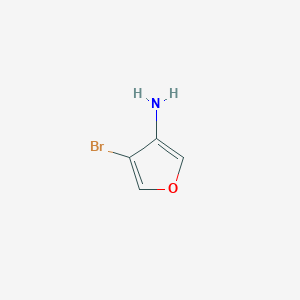
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
